![molecular formula C19H15Cl2N3O B5586682 N'-(2,6-dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide](/img/structure/B5586682.png)
N'-(2,6-dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide
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Overview
Description
The chemical compound N'-(2,6-dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide is part of a class of compounds that have been extensively studied for their potential in various applications due to their unique structural and chemical properties. These studies span the synthesis of related compounds, their molecular structure elucidation, and analysis of their physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various methods, including condensation reactions and modifications of naphthyl and benzylidene moieties. For example, Hussein et al. (2009) describe the synthesis of pyridine-2(1H)-thiones and their derivatives through reactions involving naphthyl moieties, showcasing a complex synthetic pathway that could be analogous to the synthesis of the target compound (Hussein et al., 2009).
Molecular Structure Analysis
The molecular structure of similar acetohydrazide derivatives has been determined using X-ray crystallography, revealing planar geometries and dihedral angles indicative of the molecule's conformation (İnkaya et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving acetohydrazide derivatives demonstrate a range of reactivities and product formations, including Schiff base formation and interactions leading to heterocyclic compounds. For instance, reactions detailed by Badawy et al. (2008) provide insight into the potential chemical behaviors of the target compound (Badawy et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in various environments. Studies like those by Younes et al. (2020) on benzamide derivatives provide valuable data on these aspects, highlighting the impact of structural differences on physical properties (Younes et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and potential for forming specific bonds or structures, are illustrated in the synthesis and evaluation of derivatives as described in the literature. For example, the work by Thalacker et al. (2006) on naphthalene diimide dyes emphasizes the versatility and chemical richness of naphthalene-based compounds (Thalacker et al., 2006).
properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c20-17-6-3-7-18(21)16(17)11-23-24-19(25)12-22-15-9-8-13-4-1-2-5-14(13)10-15/h1-11,22H,12H2,(H,24,25)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGLLDGHDYPVRE-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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